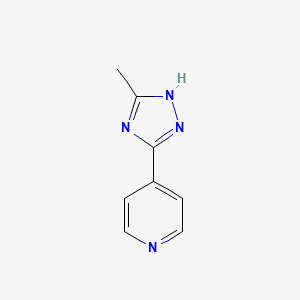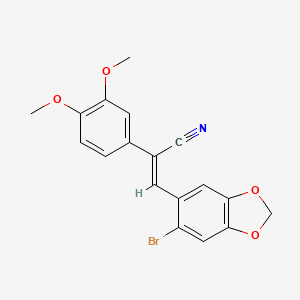
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine
概要
説明
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety.
作用機序
Target of Action
It has been found that similar compounds have shown anticancer properties when tested on human ovarian cancer cell lines .
Mode of Action
It is known that similar compounds can provide both n1 and n4 for coordination with ruthenium . This suggests that the compound may interact with its targets through coordination chemistry.
Biochemical Pathways
Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Result of Action
Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyridine-3-sulfonamide with N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, followed by conversion with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Coordination Reactions: It can form coordination complexes with transition metals, which is of particular interest in coordination chemistry.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of the triazole ring.
Transition Metal Salts: Utilized in the formation of coordination complexes.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their unique structural properties and potential catalytic activities .
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Coordination complexes of this compound with metals like ruthenium have demonstrated significant anticancer activity against various cancer cell lines .
Industry
In the industrial sector, the compound’s derivatives are explored for their antifungal properties. Novel derivatives have been synthesized and evaluated for their efficacy against fungal strains, showing promising results .
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole-pyridine derivative with similar coordination chemistry properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring that has shown cytotoxic activity against cancer cell lines.
Uniqueness
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which influences its coordination behavior and biological activity. The presence of the 5-methyl group on the triazole ring can affect the electronic properties and steric interactions, making it distinct from other triazole-pyridine derivatives .
特性
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLBQENISPVKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542338 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-40-2 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57980-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3696806.png)
![ethyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3696816.png)
![4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B3696823.png)

![[5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3696839.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B3696847.png)
![3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B3696852.png)
![(E)-2-cyano-3-[1-(3-iodo-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3696859.png)
![6-(BENZYLAMINO)-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B3696868.png)
![methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3696871.png)
![N,N'-[(3-nitrophenyl)methanediyl]bis(3,4-dimethoxybenzamide)](/img/structure/B3696874.png)
![N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3696878.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B3696896.png)

